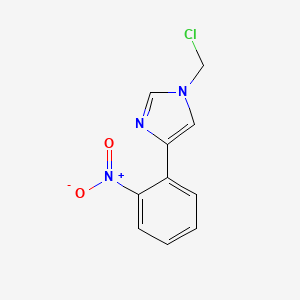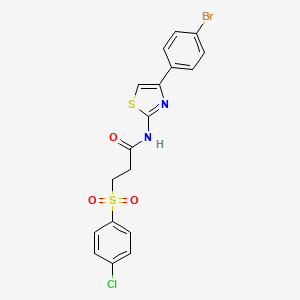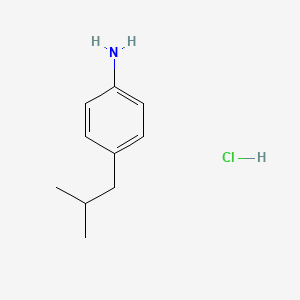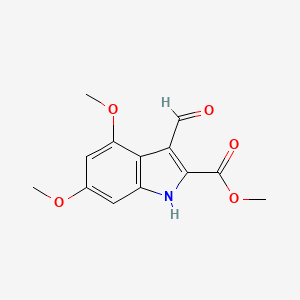
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, also known as CNI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. CNI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the inhibition of bacterial cell wall synthesis. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole specifically targets the peptidoglycan layer of the bacterial cell wall, preventing the formation of new cell wall material. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial activity, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics that can target a range of bacterial and fungal pathogens. However, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has also been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole. One area of research is the development of new drugs for the treatment of various diseases, including bacterial infections and inflammatory and oxidative stress-related diseases. Another area of research is the optimization of the synthesis method for 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole to yield higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole and its potential side effects.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the reaction of 4-(2-nitrophenyl)imidazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole as the main product. This synthesis method has been optimized to yield high purity and yield of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, making it suitable for various research applications.
Scientific Research Applications
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(chloromethyl)-4-(2-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-13-5-9(12-7-13)8-3-1-2-4-10(8)14(15)16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKOXBKBWYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(C=N2)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415929 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)

![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)



